2-Chloro-6,8-difluoroquinazoline
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Overview
Description
2-Chloro-6,8-difluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H3ClF2N2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazoline ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-difluoroquinazoline typically involves the introduction of chlorine and fluorine atoms onto the quinazoline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable quinazoline precursor is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting from 2,4-difluoroaniline, the compound can be synthesized through a series of steps involving chlorination and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-difluoroquinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or dimethylformamide.
Major Products
Nucleophilic Substitution: Substituted quinazolines with various functional groups.
Cross-Coupling Reactions:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Used in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The biological activity of 2-Chloro-6,8-difluoroquinazoline is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinazoline
- 6,8-Difluoroquinazoline
- 2,4-Dichloroquinazoline
Uniqueness
2-Chloro-6,8-difluoroquinazoline is unique due to the specific positioning of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other quinazoline derivatives, it may exhibit enhanced potency and selectivity in certain applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-6,8-difluoroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)2-6(11)7(4)13-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMZTIUHRJIWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2203445-32-1 |
Source
|
Record name | 2-chloro-6,8-difluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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